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molecular formula C11H18N2O3 B8527780 tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B8527780
M. Wt: 226.27 g/mol
InChI Key: GKRPTOWTLQJHHQ-UHFFFAOYSA-N
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Patent
US08895602B1

Procedure details

1.25 M hydrochloric acid solution (9.76 mL, 12.2 mmol) dissolved in methanol was added dropwise to the tert-butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (177 mg, 0.784 mmol) prepared in Example 4 and stirred for 3 hours. The completion of the reaction was confirmed by TLC (CH2Cl2:MeOH=15:1). After the reaction was completed, the reaction mixture was concentrated under reduced pressure to obtain 127 mg (100%) of the target compound.
Quantity
9.76 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH:5]1[CH:10]2[CH:6]1[CH2:7][N:8](C(OC(C)(C)C)=O)[CH2:9]2)(=[O:4])[NH2:3].C(Cl)[Cl:19]>CO>[ClH:19].[CH:6]12[CH:5]([C:2]([NH2:3])=[O:4])[CH:10]1[CH2:9][NH:8][CH2:7]2 |f:4.5|

Inputs

Step One
Name
Quantity
9.76 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
C(N)(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C12CNCC2C1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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